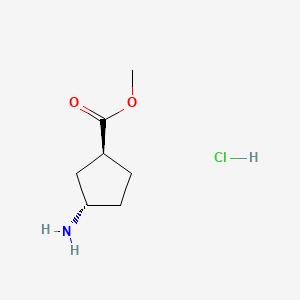

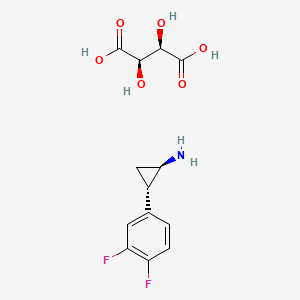

![molecular formula C2H3N3 B591557 Triazole-[13C2,15N2] CAS No. 1261170-82-4](/img/structure/B591557.png)

Triazole-[13C2,15N2]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triazole is a heterocyclic compound that features a five-membered ring of two carbon atoms and three nitrogen atoms with the molecular formula C2H3N3 . It exhibits substantial isomerism, depending on the positioning of the nitrogen atoms within the ring . Triazoles are versatile, biologically active compounds commonly used as fungicides and plant retardants . They are also useful in bioorthogonal chemistry, because the large number of nitrogen atoms causes triazoles to react similarly to azides .

Synthesis Analysis

There are several methods to prepare triazoles . For instance, 1,2,3-Triazoles, also known as vicinal triazoles, are usually prepared following (3+2) cycloaddition protocols . A common technique for unsubstituted triazoles is the Huisgen azide-alkyne 1,3-dipolar cycloaddition . In order to selectively prepare a desired isomer, metal catalysts are employed .

Molecular Structure Analysis

Triazole is a nitrogenous heterocyclic moiety and has a molecular formula of C2H3N3 . It is present as a central structural component in a number of drug classes . There are two types of five-membered triazoles: 1,2,3-triazole and 1,2,4-triazole . Both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .

Chemical Reactions Analysis

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are also important in organocatalysis, agrochemicals, and materials science .

Physical And Chemical Properties Analysis

Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . All five atoms are sp2-hybridized .

科学的研究の応用

Pharmaceutical Chemistry

Triazoles, including “Triazole-[13C2,15N2]”, are prominent in pharmaceutical chemistry due to their structural similarity to the amide bond, which is a common feature in many drugs . They exhibit a range of biological activities, such as antimicrobial, antiviral, and anticancer properties. The unique structure of triazoles allows for the creation of novel bioactive molecules with potential therapeutic applications.

Agrochemical Research

In the field of agrochemicals, triazoles are used to develop new compounds that can function as growth regulators or fungicides . Their ability to form stable complexes with metals makes them suitable for use in environments where they may be exposed to various metal ions.

Materials Science

Triazoles are valuable in materials science for their ligand properties. They can bind to various metals, which is useful in creating metal-organic frameworks (MOFs) and other coordination compounds . These materials have applications in gas storage, catalysis, and more.

Proteomics Research

“1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3” is specifically used in proteomics research. It serves as a biochemical tool for studying protein interactions and dynamics due to its stable isotopic labels, which are critical for mass spectrometry-based proteomic analysis .

Organocatalysis

Triazoles are known to be effective organocatalysts. They can facilitate a variety of chemical reactions due to their ability to donate or accept electrons and form hydrogen bonds . This makes them versatile catalysts in organic synthesis.

Supramolecular Chemistry

The hydrogen bonding ability and dipole moment of triazoles make them suitable for supramolecular chemistry applications. They can be used to construct complex structures through non-covalent interactions, which is essential for developing new materials and sensors .

作用機序

Target of Action

Triazole-[13C2,15N2], also known as 1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3, is a type of triazole, a class of nitrogen-containing heterocyclic compounds . Triazoles are known to interact with a wide range of enzymes and receptors in biological systems . They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . One of the well-established targets of triazoles is the P450-dependent enzyme (CYP 51), which is involved in the synthesis of ergosterol, a key component of fungal cell membranes .

Mode of Action

The mode of action of triazoles involves the inhibition of ergosterol synthesis by blocking the P450-dependent enzyme (CYP 51) . The triazole-type ring structure can coordinate with the heme iron of the CYP enzyme . This interaction inhibits the enzyme’s activity, disrupting the production of ergosterol and leading to alterations in the fungal cell membrane that can inhibit growth or kill the fungus.

Biochemical Pathways

The primary biochemical pathway affected by triazoles is the ergosterol synthesis pathway. Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to a range of downstream effects, including impaired cell growth and death .

Pharmacokinetics

For example, fluconazole, a commonly used triazole, is minimally metabolized (about 10%) and primarily eliminated unchanged via renal excretion . Understanding the pharmacokinetics of triazoles is crucial for optimizing their therapeutic use .

Result of Action

The result of the action of triazoles is the inhibition of fungal growth or the killing of the fungus. This is achieved through the disruption of ergosterol synthesis, which leads to alterations in the fungal cell membrane . Triazoles have a broad range of therapeutic applications due to their significant biological properties .

Action Environment

The action of triazoles can be influenced by various environmental factors. For instance, triazoles have been detected in aquatic environments, and their potential adverse effects on aquatic organisms have raised global concerns

将来の方向性

Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .

特性

IUPAC Name |

(3,5-13C2,1,2,4-15N3)1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)/i1+1,2+1,3+1,4+1,5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPMIYGKQJPBQR-CVMUNTFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[15N][13CH]=[15N][15NH]1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

74.031 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triazole-[13C2,15N2] | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5'-[Bis(2-acetoxyethyl)amino]-4'-methoxy-2'-(5-nitrothiazol-2-ylazo)acetanilide](/img/structure/B591479.png)

![(1R,3S,4S)-tert-butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B591487.png)

![(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B591489.png)

![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate](/img/structure/B591493.png)